N'-(1-benzylpiperidin-4-ylidene)biphenyl-4-carbohydrazide
Description
N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a biphenyl moiety
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-4-phenylbenzamide |
InChI |
InChI=1S/C25H25N3O/c29-25(23-13-11-22(12-14-23)21-9-5-2-6-10-21)27-26-24-15-17-28(18-16-24)19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,27,29) |
InChI Key |
AYKOBCKXRRRNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with a suitable hydrazide derivative. One common method includes the following steps:
Starting Materials: 1-benzylpiperidin-4-one and a hydrazide derivative.
Reaction Conditions: The reaction is carried out in an ethanol solution, where the hydrazide derivative is added dropwise to the 1-benzylpiperidin-4-one solution.
Crystallization: The mixture is left to react overnight, after which the solvent is evaporated, and the product is crystallized from acetone.
Industrial Production Methods
While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the biphenyl moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic, particularly in the development of new pain-relief medications with reduced side effects.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It may be explored for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception. The exact pathways and molecular interactions are still under investigation, but it is thought to influence neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Similar Compounds
N’-(1-benzylpiperidin-4-ylidene)acetohydrazide: A similar compound with a simpler structure, lacking the biphenyl moiety.
N-(4-methylbenzoyl)-4-benzylpiperidine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a novel analgesic with unique pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
